molecular formula C13H21NO2 B6424948 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one CAS No. 2034342-25-9

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one

Cat. No.: B6424948
CAS No.: 2034342-25-9
M. Wt: 223.31 g/mol
InChI Key: VVYFVQHIIDVUNM-UHFFFAOYSA-N
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Description

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is a ketone-containing compound featuring a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position and a pent-4-en-1-one chain.

The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, similar pyrrolidin-1-yl ketones (e.g., 1-(pyrrolidin-1-yl)pent-4-en-1-one) are synthesized via reaction of acid chlorides with pyrrolidine, achieving quantitative yields under optimized conditions .

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-3-4-13(15)14-8-7-12(9-14)16-10-11-5-6-11/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYFVQHIIDVUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diamines or amino alcohols, under acidic or basic conditions.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions using cyclopropylmethanol and an appropriate leaving group, such as a halide.

    Attachment of the Pent-4-en-1-one Chain: The final step involves the attachment of the pent-4-en-1-one chain through a condensation reaction, such as the aldol condensation, using suitable aldehyde or ketone precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group or the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate solvent and temperature conditions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system or possessing anti-inflammatory properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.

    Biological Studies: The compound can be used in studies investigating the structure-activity relationships of pyrrolidine derivatives and their biological effects.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one with structurally related compounds:

Compound Name Molecular Formula Key Substituents Synthesis Yield Notable Properties Reference
This compound C₁₄H₂₁NO₂ 3-(Cyclopropylmethoxy)pyrrolidine, pentenone N/A High steric hindrance, potential β-blocker-like activity
1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h) C₉H₁₅NO Unsubstituted pyrrolidine, pentenone Quantitative Liquid, used as synthetic intermediate [1]
Betaxolol Hydrochloride C₁₈H₂₉NO₃·HCl Cyclopropylmethoxyethylphenoxy, isopropylamine ≥98% purity β₁-selective adrenergic antagonist, mp: 303–306°C [3]
Catramilast C₁₇H₂₂N₂O₃ Cyclopropylmethoxymethoxyphenyl, imidazolone N/A Anti-inflammatory (atopic dermatitis), CAS: 183659-72-5 [5]

Key Observations

Impact of Cyclopropylmethoxy Group :

  • The cyclopropylmethoxy group in the target compound and betaxolol enhances lipophilicity and metabolic stability compared to unsubstituted analogs like 1h . Betaxolol’s clinical efficacy as a β-blocker is partly attributed to this substituent, suggesting similar pharmacokinetic advantages in the target compound .
  • In Catramilast, the cyclopropylmethoxy group is linked to a methoxyphenyl ring, demonstrating its versatility in conferring anti-inflammatory activity .

Synthetic Accessibility :

  • Pyrrolidin-1-yl ketones (e.g., 1h) are synthesized in quantitative yields via chloride intermediates, highlighting efficient routes for scaling production . The target compound likely follows analogous pathways but may require additional steps to introduce the cyclopropylmethoxy group.

The target compound’s pentenone chain may offer unique interactions with enzymes or receptors, differing from the aryl groups in betaxolol and Catramilast .

In contrast, simpler analogs like 1h are liquids, emphasizing the role of complex substituents in altering physical states .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The cyclopropylmethoxy group’s position on the pyrrolidine ring (3-position vs. aryl-linked in betaxolol) may fine-tune target selectivity. For example, betaxolol’s phenoxy linkage optimizes β₁-adrenergic receptor binding, while the target compound’s pyrrolidine-based structure could favor alternative targets .
  • Synthetic Challenges : Introducing the cyclopropylmethoxy group requires precise control to avoid steric clashes, as seen in Catramilast’s imidazolone synthesis .

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